Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperazine ring, an acetyl group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with the formation of the piperazine ring through a cyclization reaction.
Acetylation: Introduction of the acetyl group via acetylation using acetic anhydride or acetyl chloride.
Coupling with Benzoate: Coupling the piperazine derivative with a benzoate ester under appropriate conditions.
Introduction of Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-acetylpiperazin-1-yl)benzoate
- Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
- 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoic acid
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and trimethoxyphenyl group makes it distinct from other similar compounds.
Properties
Molecular Formula |
C25H31N3O7 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H31N3O7/c1-6-35-25(31)17-7-8-20(28-11-9-27(10-12-28)16(2)29)19(13-17)26-24(30)18-14-21(32-3)23(34-5)22(15-18)33-4/h7-8,13-15H,6,9-12H2,1-5H3,(H,26,30) |
InChI Key |
UCXBZWFVLUPDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.